7-Methyl-1,N2-isopropenoacyclovir
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Overview
Description
7-Methyl-1,N2-isopropenoacyclovir is a synthetic nucleoside analog that has garnered attention due to its potential applications in medicinal chemistry. This compound is structurally related to acyclovir, a well-known antiviral agent, but features modifications that may enhance its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,N2-isopropenoacyclovir typically involves the modification of the guanine base. One common method includes the alkylation of guanine with 7-methyl groups followed by the introduction of the isopropeno group. The reaction conditions often require the use of strong bases and organic solvents to facilitate the alkylation and subsequent modifications.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1,N2-isopropenoacyclovir undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methyl and isopropeno groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
7-Methyl-1,N2-isopropenoacyclovir has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential antiviral properties, particularly against herpesviruses.
Medicine: Investigated for its potential use in antiviral therapies, similar to acyclovir but with enhanced properties.
Industry: Utilized in the development of antiviral drugs and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 7-Methyl-1,N2-isopropenoacyclovir involves its incorporation into viral DNA, leading to chain termination. This compound targets viral DNA polymerase, inhibiting the replication of viral DNA. The presence of the methyl and isopropeno groups may enhance its binding affinity and stability, making it a potent antiviral agent.
Comparison with Similar Compounds
Acyclovir: A well-known antiviral agent used to treat herpes infections.
Ganciclovir: Another antiviral nucleoside analog with a broader spectrum of activity.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Uniqueness: 7-Methyl-1,N2-isopropenoacyclovir is unique due to its structural modifications, which may confer enhanced stability and biological activity compared to its analogs. The presence of the methyl and isopropeno groups distinguishes it from other nucleoside analogs, potentially offering improved therapeutic properties.
Properties
CAS No. |
114199-21-2 |
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Molecular Formula |
C12H15N5O3 |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
3-(2-hydroxyethoxymethyl)-1,6-dimethylimidazo[1,2-a]purin-3-ium-9-olate |
InChI |
InChI=1S/C12H15N5O3/c1-8-5-17-11(19)9-10(14-12(17)13-8)16(6-15(9)2)7-20-4-3-18/h5-6,18H,3-4,7H2,1-2H3 |
InChI Key |
CYOYUUNJZWQANX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C3C(=NC2=N1)[N+](=CN3C)COCCO)[O-] |
Origin of Product |
United States |
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